Ethyl 4-(1H-pyrazol-1-YL)benzoate
Overview
Description
Ethyl 4-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives can be achieved through various methods. One approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with phenylhydrazine hydrochloride under ultrasound irradiation, which offers high regioselectivity and yields ranging from 71-92% . Another method includes the Knoevenagel approach, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride to produce the pyrazole derivative . Additionally, the condensation of ortho-phenylenediamines and phenylhydrazines with ethyl 4-chloro-3-oxobutanoate presents a novel and straightforward approach for synthesizing substituted pyrazoles .
Molecular Structure Analysis
The molecular structure of ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives has been characterized using various spectroscopic methods and single-crystal X-ray diffraction. The dihedral angle between the pyrazole and benzene ring mean planes can vary, indicating different degrees of planarity in the molecules . The molecular geometry, vibrational frequencies, and NMR chemical shift values have been calculated using methods such as Hartree–Fock (HF) and density functional theory (DFT), and compared with experimental data . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives can undergo various chemical reactions. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate leads to the formation of a compound characterized by spectroscopic and theoretical studies . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the electron density and steric hindrance, thereby influencing the outcome of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives include their melting points, solubility, and stability. These properties are crucial for their potential applications. Theoretical calculations such as molecular electrostatic potential (MEP) distribution, frontier molecular orbitals (FMOs), and thermodynamic properties can provide insights into the reactivity and stability of these compounds . Additionally, the antioxidant properties of these derivatives have been evaluated in vitro, indicating their potential use as therapeutic agents .
Scientific Research Applications
Supramolecular Structures
Ethyl 4-(1H-pyrazol-1-YL)benzoate is involved in forming hydrogen-bonded supramolecular structures. These structures exhibit various dimensional forms, such as chains, sheets, and three-dimensional frameworks, due to different types of hydrogen bonds, like N-H...O, O-H...N, and N-H...N types (Portilla et al., 2007).
Spectroscopic and Theoretical Studies
This compound has been characterized through various spectroscopic methods, including IR, Raman, NMR, and X-ray diffraction. Theoretical studies using techniques like Hartree Fock and Density Functional Theory have also been conducted to analyze its vibrational spectra and geometric parameters (Koca et al., 2014).
Synthesis and Crystallography
Ethyl 4-(1H-pyrazol-1-YL)benzoate has been synthesized and characterized in various forms, demonstrating significant variations in molecular conformation and crystal structure. These studies provide insights into the molecular geometry and intermolecular interactions of this compound (Wang & Feng, 2014).
Antimicrobial Activity
Some derivatives of Ethyl 4-(1H-pyrazol-1-YL)benzoate have shown promising antimicrobial properties. Research into these derivatives has led to the synthesis of compounds with significant activity against various bacteria and fungi (Shah et al., 2013).
Antiplatelet Activity
Ethyl 4-(1H-pyrazol-1-YL)benzoate derivatives have been investigated for their antiplatelet activities. Derivatives like ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate have shown potent inhibitory effects on platelet aggregation, which could be beneficial in developing new antiplatelet drug candidates (Chen et al., 2008).
Dye-Sensitized Solar Cells
In the context of renewable energy, derivatives of Ethyl 4-(1H-pyrazol-1-YL)benzoate have been used in novel polymer blend electrolyte systems for dye-sensitized solar cells. These systems have shown high photovoltaic conversion efficiencies, demonstrating the potential of these compounds in solar energy applications (Ganesan et al., 2018).
properties
IUPAC Name |
ethyl 4-pyrazol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGQSNIJSFGVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359580 | |
Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1H-pyrazol-1-YL)benzoate | |
CAS RN |
143426-47-5 | |
Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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